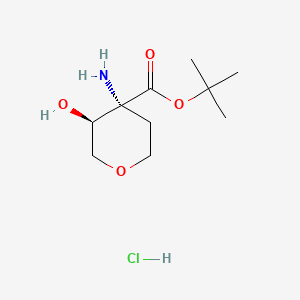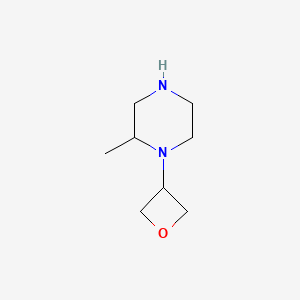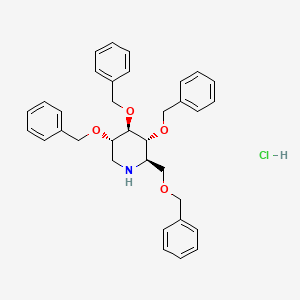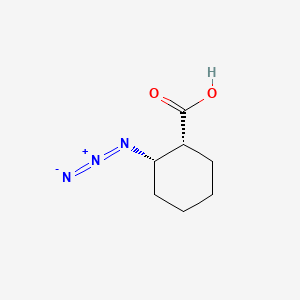
rac-(1R,2S)-2-azidocyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-2-azidocyclohexane-1-carboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclohexane ring substituted with an azido group and a carboxylic acid group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-azidocyclohexane-1-carboxylic acid typically involves the azidation of a suitable cyclohexane derivative. One common method is the nucleophilic substitution reaction where a halogenated cyclohexane is treated with sodium azide (NaN₃) under appropriate conditions to introduce the azido group. The carboxylic acid functionality can be introduced through oxidation reactions or by starting with a cyclohexane derivative that already contains the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2S)-2-azidocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Sodium azide (NaN₃) is a typical reagent for introducing the azido group.
Major Products
The major products formed from these reactions include amines, nitro compounds, and various substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
rac-(1R,2S)-2-azidocyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which rac-(1R,2S)-2-azidocyclohexane-1-carboxylic acid exerts its effects involves the reactivity of the azido group. The azido group can participate in click chemistry reactions, forming stable triazole rings through cycloaddition with alkynes. This reactivity makes it a valuable tool in bioconjugation and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,2S)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2S)-2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2S)-2-(4-(4-Fluorophenyl)piperazine-1-carbonyl)cyclohexane-1-carboxylic acid
Uniqueness
rac-(1R,2S)-2-azidocyclohexane-1-carboxylic acid is unique due to the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in click chemistry and other applications requiring specific functional group transformations.
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
(1R,2S)-2-azidocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-6-4-2-1-3-5(6)7(11)12/h5-6H,1-4H2,(H,11,12)/t5-,6+/m1/s1 |
Clé InChI |
FUKMDNCTORBUJS-RITPCOANSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)C(=O)O)N=[N+]=[N-] |
SMILES canonique |
C1CCC(C(C1)C(=O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


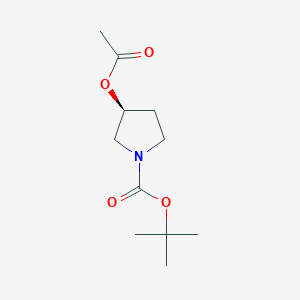

![rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans](/img/structure/B13481499.png)
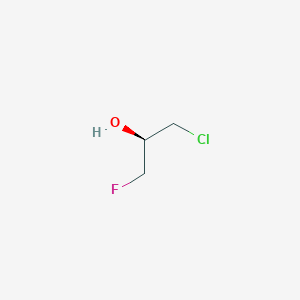
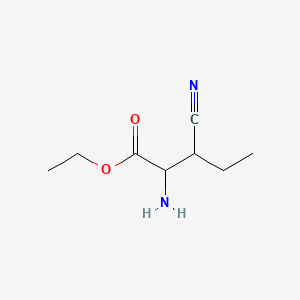
![rel-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13481522.png)
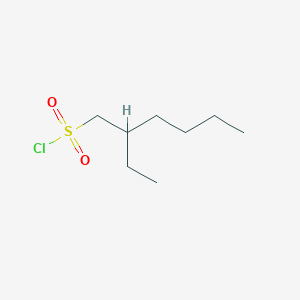
![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)
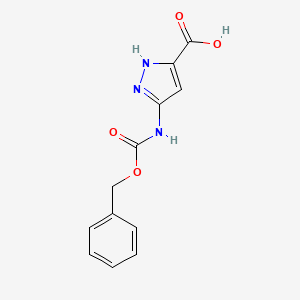
![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
